molecular formula C10H10ClN B1365084 2-(4-Chlorophenyl)-2-methylpropanenitrile CAS No. 30568-32-2

2-(4-Chlorophenyl)-2-methylpropanenitrile

Cat. No.: B1365084
CAS No.: 30568-32-2
M. Wt: 179.64 g/mol
InChI Key: GQOLYABRQATDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+AcetonitrileBaseThis compound\text{4-Chlorobenzyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzyl chloride+AcetonitrileBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Electrophilic Aromatic Substitution: Nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4)

Major Products

    Hydrolysis: 2-(4-Chlorophenyl)-2-methylpropanoic acid or 2-(4-Chlorophenyl)-2-methylpropanamide

    Reduction: 2-(4-Chlorophenyl)-2-methylpropanamine

    Electrophilic Aromatic Substitution: Various substituted derivatives of the 4-chlorophenyl group

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can also undergo metabolic transformations, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-methylpropanenitrile
  • 2-(4-Fluorophenyl)-2-methylpropanenitrile
  • 2-(4-Methylphenyl)-2-methylpropanenitrile

Uniqueness

2-(4-Chlorophenyl)-2-methylpropanenitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and biological activity compared to other similar compounds with different substituents.

Biological Activity

2-(4-Chlorophenyl)-2-methylpropanenitrile, also known by its CAS number 30568-32-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorophenyl group attached to a nitrile functional group. Its molecular formula is C10H10ClNC_{10}H_{10}ClN. The presence of the chlorophenyl moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these effects were determined to be in the micromolar range, suggesting significant potency against cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
  • Alteration of Cell Cycle Dynamics : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase, preventing further progression and proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines highlighted the cytotoxic effects of this compound. MCF-7 cells treated with varying concentrations showed a dose-dependent decrease in viability, with an IC50 value calculated at approximately 15 µM after 48 hours of exposure.

Data Summary

Biological ActivityTarget Organism/Cell LineObserved EffectIC50/MIC (µg/mL or µM)
AntimicrobialStaphylococcus aureusGrowth inhibitionMIC: 64
AntimicrobialEscherichia coliGrowth inhibitionMIC: 128
CytotoxicityMCF-7 (breast cancer)Induced apoptosisIC50: 15 µM

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOLYABRQATDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273651
Record name 4-Chloro-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30568-32-2
Record name 4-Chloro-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30568-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (p-chlorophenyl)acetonitrile (30.32 g, 0.20 mol) in tetrahydrofuran is treated dropwise with lithium diisopropylamide (0.44 mol, 220 mL of a 2M solution in heptane/tetrahydrofuran/benzene) at -25° C. to -30° C., over 60 minutes under nitrogen, stirred at -15° C. for one hour, treated dropwise with a solution of iodomethane (62.45 g, 0.44 mol) in tetrahydrofuran at -15° C., stirred at -15° C. for one hour, and diluted with water. The aqueous solution is extracted with ether. The organic extract is washed sequentially with water, 2N hydrochloric acid and water, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain an oily residue. The residue is distilled to give the title product as a colorless oil (32.6 g, bp 89-91° C./1 mm Hg, 90.7% yield).
Quantity
30.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane tetrahydrofuran benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
62.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-methylpropanenitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-methylpropanenitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2-methylpropanenitrile
Reactant of Route 5
2-(4-Chlorophenyl)-2-methylpropanenitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.